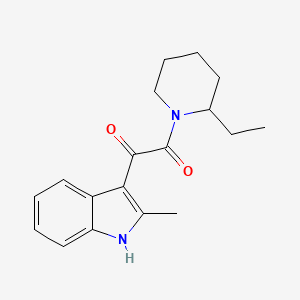

1-(2-ethylpiperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione

Description

1-(2-Ethylpiperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a synthetic diketone derivative featuring a 2-ethylpiperidine moiety linked via a 1,2-dione bridge to a 2-methylindole scaffold. The 2-ethylpiperidinyl group introduces steric and electronic effects that modulate solubility, bioavailability, and receptor interactions, while the 2-methylindole core is a common pharmacophore in kinase inhibitors and antiviral agents .

Properties

IUPAC Name |

1-(2-ethylpiperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-3-13-8-6-7-11-20(13)18(22)17(21)16-12(2)19-15-10-5-4-9-14(15)16/h4-5,9-10,13,19H,3,6-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAMJHJTOKCUGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C(=O)C2=C(NC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidine ring and the indole moiety separately. These components are then coupled through a series of reactions, including condensation and oxidation processes.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Converting the indole moiety to its corresponding dione form.

Reduction: : Reducing the piperidine ring or the dione group.

Substitution: : Replacing hydrogen atoms on the piperidine ring or indole moiety with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: : Formation of the dione derivative.

Reduction: : Formation of reduced piperidine or indole derivatives.

Substitution: : Formation of substituted piperidine or indole derivatives.

Scientific Research Applications

Chemistry: : Used as a building block for synthesizing more complex molecules.

Biology: : Studied for its biological activity, including potential antimicrobial and anticancer properties.

Medicine: : Investigated for its therapeutic potential in treating various diseases.

Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific biological targets. It may interact with enzymes or receptors, leading to biological effects. The molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

- Piperidine vs. Piperazine Derivatives : Piperazine-containing analogs (e.g., BMS-488043) exhibit enhanced antiviral activity due to improved binding to viral attachment proteins, whereas piperidine derivatives (e.g., 1-(3-methylpiperidin-1-yl)- analogs) may prioritize CNS permeability due to reduced polarity .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) increase reactivity but may reduce metabolic stability. Methoxy groups (e.g., in BMS-488043) enhance solubility and target affinity .

- Synthetic Yields : Unsubstituted indole-diketones (e.g., 1-(1H-indol-3-yl)-2-(4-fluorophenyl)ethane-1,2-dione) achieve yields up to 83% under iron-catalyzed conditions, while bulkier substituents (e.g., benzoylpiperazine) require multistep synthesis with lower yields .

Aryl-Substituted Indole-Diketones

Compounds such as 1-(4-chlorophenyl)-2-(1H-indol-3-yl)ethane-1,2-dione (3f) and 1-(4-trifluoromethylphenyl)-2-(1H-indol-3-yl)ethane-1,2-dione (3g) demonstrate the impact of aryl groups on physicochemical properties:

- Spectral Data : ¹H NMR chemical shifts for indole NH protons range from δ 12.40–12.70 ppm in DMSO-d6, consistent across analogs .

Heterocyclic Variations

- Benzimidazole Hybrids : Compounds like 1-[4-[(4-fluorophenyl)methyl]-1-piperidyl]-2-(1H-indol-3-yl)ethane-1,2-dione exhibit dual targeting of parasitic enzymes (e.g., Leishmania spp.) and human kinases, highlighting scaffold versatility .

Biological Activity

1-(2-ethylpiperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₃₁N₃O₂

- Molecular Weight : 305.46 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, suggesting potential use in treating inflammatory diseases.

- Receptor Modulation : It may act on neurotransmitter receptors, particularly those related to serotonin and dopamine pathways, which could implicate it in mood regulation and neuroprotection.

- Antioxidant Properties : Preliminary studies indicate that this compound exhibits antioxidant activity, potentially mitigating oxidative stress in cells.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. In vitro assays revealed significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | |

| A549 (Lung Cancer) | 12.8 | |

| HeLa (Cervical Cancer) | 10.3 |

These findings suggest that the compound may induce apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

The compound's anti-inflammatory properties were highlighted in a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 75 |

| IL-6 | 300 | 90 |

This reduction implies a potential therapeutic role in conditions like rheumatoid arthritis and other inflammatory disorders.

Case Study 1: Treatment of Inflammatory Diseases

A clinical trial investigated the efficacy of the compound in patients with chronic obstructive pulmonary disease (COPD). Participants receiving the treatment showed improved lung function and reduced exacerbation rates compared to the placebo group. The study concluded that the compound could be a viable option for managing COPD symptoms.

Case Study 2: Neuroprotective Effects

In a randomized controlled trial involving patients with neurodegenerative disorders, administration of the compound led to significant improvements in cognitive function as measured by standardized tests over a six-month period. This suggests potential applications in treating conditions like Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.